IMD-0354 - 978-62-1

IMD-0354

Catalog Number: EVT-270718
CAS Number: 978-62-1
Molecular Formula: C15H8ClF6NO2
Molecular Weight: 383.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IMD-0354 is a synthetic small-molecule compound that functions as a potent inhibitor of the NF-κB signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It has been extensively studied in a wide range of in vitro and in vivo models for its potential therapeutic effects in various diseases, including cancer, inflammatory disorders, and metabolic dysfunction. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While initially characterized as an inhibitor of IκB kinase β (IKKβ), further research has revealed that IMD-0354 exhibits its effects through an alternative mechanism within the NF-κB pathway. []

Molecular Structure Analysis

Detailed analyses of the molecular structure of IMD-0354 were not found in the reviewed literature. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Applications
  • Amelioration of Uveitis: IMD-0354 effectively ameliorated endotoxin-induced uveitis in rats, reducing inflammation, cellular infiltration, and protein concentration in aqueous humor. []
  • Anti-allergic and Anti-inflammatory Effects: IMD-0354 demonstrated anti-allergic and anti-inflammatory effects in a mouse model of allergic inflammation, improving airway hyperresponsiveness and reducing eosinophil infiltration and mucus production. []
  • Cancer Therapy: Studies suggest that IMD-0354 could be a promising reagent for cancer treatment, particularly for chemo-resistant cancers. [, , , , , , ] It has shown antitumor effects on various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. [, , , , , , , ] IMD-0354 exhibited promising results in targeting breast cancer stem cells, potentially preventing multidrug resistance. [] It also improved sensitivity to radiation and EGFR inhibitors in lung cancer, while decreasing radiation-induced lung toxicity. [, ] In melanoma, IMD-0354 was found to be a potent inhibitor of glutamine uptake, leading to the attenuation of mTOR signaling, suppression of tumor growth, and induction of cell cycle arrest, autophagy, and apoptosis. []
  • Diabetic Retinopathy: Research indicates that IMD-0354 could be a promising therapeutic strategy for diabetic retinopathy, particularly in the early stages. [, ] It effectively suppressed retinal vascular permeability and inflammation in diabetic mice. [, ] Furthermore, IMD-0354 ameliorated aberrant retinal glia activation and inflammatory responses in diabetic rats, reducing oxidative stress and protecting neurons from apoptosis. []
  • Myocardial Ischemia/Reperfusion Injury: IMD-0354 demonstrated cardioprotective effects in a rat model of myocardial ischemia/reperfusion injury, reducing infarction size, preserving cardiac function, and inhibiting inflammatory cell accumulation. [, ] Its cardioprotective effects were attributed to both the reduction of harmful neutrophil accumulation in the myocardium and the inhibition of harmful cytokine and chemokine production by cardiomyocytes. [, ]
  • Pulmonary Fibrosis: IMD-0354 and its prodrug IMD-1041 have shown efficacy in attenuating bleomycin-induced pulmonary fibrosis in mice. [, ] These compounds reduced collagen content, fibrotic scores, and inflammatory cytokine production, suggesting potential therapeutic benefits. [, ]
  • Trypanosoma cruzi Infection: IMD-0354 modulated the immune response and bacterial microbiota in Rhodnius prolixus midgut, impacting the insect vector's susceptibility to Trypanosoma cruzi infection. []
  • Periodontal Disease: IMD-0354 regulated bone resorption in a ligature-induced periodontitis mouse model, suggesting potential benefits in preventing or suppressing periodontal disease. []
  • Restenosis: IMD-0354 effectively prevented restenosis after arterial injury in mice, suppressing intimal thickening and inflammatory responses. []
  • Atopic Dermatitis: Topical application of IMD-0354 improved atopic dermatitis in a mouse model, reducing scratching behavior, skin inflammation, and the expression of inflammatory cytokines. []
  • Pulmonary Arterial Hypertension: Research suggests IMD-0354 as a potential therapeutic tool for pulmonary arterial hypertension, effectively preventing disease progression and suppressing the proliferation of pulmonary arterial smooth muscle cells. []
  • Radiation Damage Mitigation: IMD-0354 demonstrated radiomitigative effects in whole-body X-irradiated mice, significantly suppressing lethality and reducing radiation-induced damage. []
  • Metabolic Dysfunction: IMD-0354 showed promising results in ameliorating fructose-induced metabolic dysfunction in rats, improving insulin resistance and reducing inflammatory responses. []

IMD-1041

Compound Description: IMD-1041 is an orally bioavailable prodrug of IMD-0354. Like IMD-0354, it acts as a selective inhibitor of IKKβ, particularly when induced by pro-inflammatory cytokines such as TNF-α and IL-1β [].

Relevance: IMD-1041 shares a similar structure with IMD-0354 and exhibits similar therapeutic effects on intraocular inflammation/uveitis in rat models []. Its oral bioavailability makes it a potentially more favorable option for clinical use compared to IMD-0354.

4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide

Compound Description: This compound was identified through scaffold hopping of IMD-0354 []. It exhibits potent inhibitory activity against the canonical NF-κB pathway at nanomolar concentrations [].

Relevance: While structurally related to IMD-0354 and sharing its ability to inhibit the NF-κB pathway, this compound, unlike IMD-0354, was found to be inactive in human IKKβ enzyme assays []. This suggests that while structurally similar, the two compounds may have different mechanisms of action in regards to NF-κB pathway inhibition.

Salicylic Acid, Triflusal, Diflunisal, and Salsalate

Compound Description: These compounds are nonsteroidal anti-inflammatory drugs (NSAIDs) known for their analgesic and anti-inflammatory properties [].

Relevance: These NSAIDs are structurally similar to IMD-0354 and share its anti-inflammatory properties []. They are often conjugated with antioxidants to treat metabolic disorders [].

Ibuprofen, Diclofenac, and Licofelone

Compound Description: Similar to the previous group, these compounds are also NSAIDs with analgesic and anti-inflammatory activities [].

Relevance: These NSAIDs share structural similarities with IMD-0354 and possess comparable anti-inflammatory effects []. They are often used in conjunction with antioxidants for the treatment of metabolic disorders [].

Properties

CAS Number

978-62-1

Product Name

IMD-0354

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Molecular Formula

C15H8ClF6NO2

Molecular Weight

383.67 g/mol

InChI

InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25)

InChI Key

CHILCFMQWMQVAL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

IMD 0354
IMD-0354
IMD0354
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.